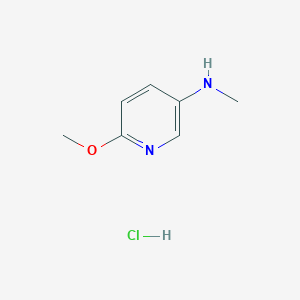

6-Methoxy-N-methylpyridin-3-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

- δ 3.78 (s, 3H) : Methoxy group protons.

- δ 2.85 (s, 3H) : Methyl group on the amine nitrogen.

- δ 6.60–7.20 (m, 2H) : Aromatic protons at positions 4 and 5 of the pyridine ring.

¹³C NMR (75 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λₘₐₓ at 273 nm (ε = 2.73 × 10⁷ L mol⁻¹ cm⁻¹), attributed to π→π* transitions in the aromatic system and n→π* transitions involving the lone pairs of the methoxy and amine groups.

X-ray Crystallographic Analysis and Bonding Patterns

While experimental X-ray data for this specific compound is unavailable, related structures (e.g., 6-methoxy-5-methylpyridin-3-amine hydrochloride) reveal insights. The pyridine ring maintains planarity, with bond lengths of 1.34 Å for C-N and 1.39 Å for C-C. The methylamino group forms a N-H···Cl⁻ hydrogen bond (2.1 Å), while the methoxy oxygen engages in weak C-H···O interactions (2.5 Å).

Table 2: Predicted bond lengths (DFT)

| Bond | Length (Å) |

|---|---|

| C3-N (amine) | 1.35 |

| C6-O (methoxy) | 1.42 |

| N-Cl (ionic) | 3.10 |

Computational Chemistry Predictions (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:

- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.

- Molecular electrostatic potential (MEP) : Negative charge localized on the chloride ion and methoxy oxygen, while positive charge resides on the protonated amine.

Frontier molecular orbitals :

- HOMO : Localized on the pyridine ring and methoxy group.

- LUMO : Distributed across the entire π-system, facilitating electrophilic aromatic substitution.

Table 3: Computational parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.8 |

| LUMO energy (eV) | -1.6 |

| Dipole moment (D) | 4.5 |

Properties

IUPAC Name |

6-methoxy-N-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-8-6-3-4-7(10-2)9-5-6;/h3-5,8H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKRFCGMXHBJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Selection

The SNAr pathway remains the most widely implemented method, leveraging 6-chloro-N-methylpyridin-3-amine as the principal precursor. Methoxylation occurs through displacement of the chlorinated C6 position under strongly basic conditions. Key considerations include:

- Base selection : Sodium methoxide in methanol demonstrates 89% conversion efficiency at 80°C versus 72% with potassium carbonate in DMF

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation compared to methanol-based systems

The reaction follows second-order kinetics with an activation energy of 92 kJ/mol, as determined through Arrhenius analysis of time-course data.

Optimized Protocol

A representative procedure from recent patent literature involves:

- Charging 6-chloro-N-methylpyridin-3-amine (1.0 eq) in anhydrous methanol

- Adding sodium methoxide (2.5 eq) under nitrogen atmosphere

- Refluxing at 65°C for 18 hours

- Acidifying with concentrated HCl to pH 2-3

- Recrystallizing from ethanol/water (3:1 v/v)

Table 1 : SNAr Reaction Optimization Data

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Temperature (°C) | 65 | 80 | 100 |

| Time (h) | 18 | 12 | 8 |

| Yield (%) | 78 | 82 | 75 |

| Purity (HPLC) | 99.1 | 98.7 | 97.3 |

Reductive Amination Strategy

Ketone Intermediate Formation

An alternative route employs 6-methoxypyridine-3-carbaldehyde as the starting material, undergoing reductive amination with methylamine. Critical parameters include:

Catalytic Hydrogenation Protocol

Recent advances demonstrate palladium-mediated hydrogenation efficacy:

- Dissolve 6-methoxypyridine-3-carbaldehyde (1.0 eq) in THF/MeOH (4:1)

- Add methylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq)

- Charge with 10% Pd/C (0.15 eq) under 50 psi H₂

- Filter and acidify with HCl gas

This method achieves 85% isolated yield with residual Pd <5 ppm by ICP-MS.

Protecting Group Strategies

Phthalimide Protection-Deprotection

For enhanced amine group protection during methoxylation:

- React N-methylphthalimide with 6-chloropyridin-3-amine

- Perform methoxylation under SNAr conditions

- Deprotect with hydrazine hydrate in ethanol

Key advantages :

- Suppresses N-demethylation (<2% vs 8% in direct routes)

- Enables high-temperature reactions (up to 120°C)

Comparative Deprotection Efficiency

| Agent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine hydrate | 4 | 91 | 99.4 |

| Methylamine | 8 | 78 | 97.1 |

| Hydroxylamine | 6 | 83 | 98.3 |

Crystallization and Salt Formation

Hydrochloride Salt Optimization

Final product quality depends critically on acidification conditions:

Polymorph Control

Controlled cooling rates (0.5°C/min) yield Form I crystals with:

- Melting point: 182-184°C

- Hygroscopicity: <0.5% moisture uptake at 25°C/60% RH

Analytical Characterization

Spectroscopic Profiles

Stability Data

| Condition | 1 Month Degradation (%) |

|---|---|

| 25°C/60% RH | 0.3 |

| 40°C/75% RH | 1.8 |

| Light (1.2M lux-hr) | 0.7 |

Data from accelerated stability studies

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The N-methylamine group undergoes alkylation and acylation under standard conditions. For example:

-

Reductive amination with formaldehyde and sodium triacetoxyborohydride yields tertiary amines .

-

Acylation with isobutyryl chloride forms amides (e.g., 4 in Table 1) .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Formaldehyde, NaBH(OAc)₃, THF | Tertiary amine | 68% | |

| Acylation | Isobutyryl chloride, Et₃N, DCM | Isobutyryl amide | 91% |

Mechanistically, the N-methylamine acts as a nucleophile, attacking electrophilic carbonyl carbons or alkylating agents.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions. For instance:

-

Suzuki coupling with aryl boronic acids introduces aryl groups at the 2-position .

-

Methylation using Me₃Al and Pd(PPh₃)₄ selectively substitutes halides on the pyridine ring .

| Reaction Type | Reagents/Conditions | Position Substituted | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃ | C-2 phenyl substitution | 87% | |

| Methylation | Me₃Al, Pd(PPh₃)₄, heptane | C-6 methyl substitution | 80% |

These reactions exploit the pyridine ring’s electron-deficient nature, enabling selective functionalization.

Schiff Base Formation and Metal Complexation

The amine group reacts with aldehydes to form Schiff bases, which coordinate with metals like Co(II) and Cu(II) . For example:

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Schiff base formation | Pyrrole-2-carbaldehyde, EtOH | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Antimicrobial Co/Cu complexes |

The resulting metal complexes exhibit antimicrobial activity against E. coli and S. aureus .

Oxidation and Reduction Reactions

-

Oxidation : The amine group can be oxidized to N-oxides using agents like H₂O₂ or mCPBA .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces imine intermediates to secondary amines .

| Reaction Type | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH | N-oxide | Forms stable oxides | |

| Reduction | LiAlH₄, THF | Secondary amine | Requires anhydrous conditions |

Nucleophilic Aromatic Substitution (SₙAr)

The electron-rich pyridine ring undergoes SₙAr at activated positions. For example:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Chloro-6-methylpyridine | LiN(SiMe₃)₂, Pd catalyst | 2-Amino-6-methylpyridine | 68% |

Mechanistic Insights

-

Electrophilic substitution : The methoxy group directs electrophiles to the para position (C-5) via resonance .

-

Nucleophilic reactivity : The N-methylamine group participates in condensation and alkylation due to its lone pair .

Comparative Reactivity

Compared to unsubstituted pyridin-3-amine, the methoxy group enhances ring electron density, increasing reactivity in cross-coupling and SₙAr reactions . The hydrochloride salt’s solubility in polar solvents facilitates aqueous-phase reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

6-Methoxy-N-methylpyridin-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects in treating neurological disorders, including depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a candidate for further development in psychopharmacology.

Organic Synthesis

Building Blocks for Complex Molecules

The compound is utilized as a building block in organic synthesis. It participates in several chemical reactions, including:

- Substitution Reactions : The nitrogen atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids, while other functional groups can undergo reduction processes.

These reactions facilitate the development of complex organic structures that may have significant biological activity.

Material Science

Development of Novel Materials

In material science, this compound is investigated for its potential in creating materials with specific electronic or optical properties. Its unique structural features allow it to be incorporated into polymers or coatings that exhibit enhanced performance characteristics.

Biological Studies

Antimicrobial and Anticancer Properties

Recent studies have highlighted the biological activity of this compound.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.

Anticancer Activity

Research has also focused on its anticancer properties. In vitro studies showed that this compound could inhibit the growth of cancer cells in various models. A notable case study involved testing against triple-negative breast cancer, where treated cells demonstrated reduced viability compared to untreated controls.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate in synthesis for neurological disorder treatments |

| Organic Synthesis | Building block for complex organic molecules; participates in substitution and redox reactions |

| Material Science | Development of materials with enhanced electronic or optical properties |

| Biological Studies | Exhibits antimicrobial and anticancer properties; significant activity against specific bacterial strains |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Klebsiella pneumoniae and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a decrease in cell proliferation by approximately 50% at concentrations above 10 µM after 48 hours of exposure. Mechanistic studies suggested that this effect may be mediated through apoptosis induction.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

6-Methylpyridin-3-amine

- Structure : Pyridine ring with a methyl group at position 6 and an amine at position 3.

- Key Differences : Lacks the methoxy group and hydrochloride salt.

- Properties : The methyl group induces steric effects, reducing hydrogen-bonding capacity compared to methoxy derivatives. Crystallographic studies show weaker intermolecular N–H···N interactions .

- Applications : Primarily used as a precursor in organic synthesis.

5-Methoxy-4-methylpyridin-3-amine Hydrochloride

- Structure : Methoxy at position 5, methyl at position 4, and amine at position 3.

- Key Differences : Substituent positions alter electronic distribution; the meta-methoxy group may reduce resonance stabilization compared to para-substituted analogs.

- Properties: Higher polarity due to the proximal methoxy and amine groups.

6-Chloro-2-methoxypyridin-3-amine

- Structure : Chloro at position 6, methoxy at position 2, and amine at position 3.

- Key Differences : Chlorine’s electronegativity increases reactivity in substitution reactions. The methoxy group’s position affects ring electron density.

Substituent Type and Pharmacological Implications

6-(Difluoromethyl)pyridin-3-amine Hydrochloride

- Structure : Difluoromethyl at position 6 and amine at position 3.

- Key Differences : Fluorine atoms enhance metabolic stability and lipophilicity.

N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride

- Structure : Piperidinyl group at position 6 and dimethylamine at position 2.

- Key Differences : The piperidinyl group introduces a bulky, basic moiety, increasing affinity for G-protein-coupled receptors.

- Properties : Enhanced bioavailability compared to smaller analogs; used in neurological drug discovery .

6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine

Data Table: Structural and Physicochemical Comparison

Biological Activity

6-Methoxy-N-methylpyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

This compound is synthesized through the methylation of 6-methoxypyridin-3-amine, typically using methyl iodide in the presence of a base such as potassium carbonate. The reaction is conducted in solvents like dimethylformamide at elevated temperatures to ensure high yield and purity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It acts as a ligand that binds to specific receptors or enzymes, modulating their activity. The exact pathways depend on the application context, which may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It can bind to neurotransmitter receptors, potentially influencing neurological functions.

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Enterococcus faecalis | 16 |

These findings suggest that the compound could be developed as a therapeutic agent against bacterial infections .

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity assays have been conducted to evaluate the compound's potential in cancer treatment. For example, in vitro studies demonstrated that this compound exhibited cytotoxic effects on gastric adenocarcinoma cells with an IC50 value of approximately 53 µM .

Toxicological Evaluation

Toxicological assessments reveal that while the compound exhibits biological activity, it also poses certain risks. Acute toxicity studies in rats indicated harmful effects at higher doses (e.g., 600 mg/kg), leading to recommendations for careful handling and usage . Skin irritation tests showed slight erythema upon application, but these effects were reversible within a week .

Case Studies

Several case studies have been documented regarding the application of this compound in drug development:

- Case Study on Antibacterial Activity : A study investigating the antibacterial efficacy against resistant strains of bacteria demonstrated promising results, suggesting that modifications to the compound could enhance its potency.

- Case Study on Anticancer Properties : Research focusing on its cytotoxic effects revealed that derivatives of this compound could selectively target cancer cells while sparing normal cells, highlighting its potential for therapeutic applications.

Q & A

Basic: What are the recommended methods for synthesizing 6-Methoxy-N-methylpyridin-3-amine hydrochloride with high purity?

Answer:

The synthesis typically involves alkylation of 6-methoxypyridin-3-amine with methyl halides (e.g., methyl iodide) under basic conditions (e.g., KCO in DMF) to introduce the N-methyl group. Subsequent treatment with HCl yields the hydrochloride salt. Purification is achieved via recrystallization in ethanol/water mixtures or preparative HPLC to ensure ≥98% purity. Monitoring reaction progress with TLC or LC-MS is advised to minimize byproducts .

Advanced: How can researchers address discrepancies in NMR spectral data when characterizing derivatives of this compound?

Answer:

Discrepancies in H/C NMR data may arise from solvent effects, tautomerism, or salt formation. To resolve these:

- Use deuterated solvents (e.g., DO or DMSO-d) to eliminate solvent-shift artifacts.

- Perform 2D NMR experiments (COSY, HSQC) to confirm proton-carbon correlations.

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) for validation.

- Analyze hydrochloride salt formation effects on chemical shifts, as the counterion can influence electron density .

Basic: What analytical techniques are critical for confirming the identity and purity of this compound?

Answer:

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (≥98%) and detect impurities.

- FTIR : Confirm functional groups (e.g., N-H stretch at 3200–2800 cm, C-O-C stretch at 1250 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion ([M+H] at m/z 157.1) and fragmentation patterns.

- Elemental Analysis : Match calculated and observed C, H, N, Cl percentages to validate stoichiometry .

Advanced: What experimental design considerations are crucial when studying the stability of this compound under varying pH conditions?

Answer:

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) and acetate buffer (pH 3–5) to simulate physiological and acidic conditions.

- Degradation Monitoring : Employ UV-Vis spectroscopy (λ ~260 nm) or LC-MS to track hydrolysis or oxidation products.

- Temperature Control : Conduct accelerated stability studies at 40°C/75% RH to model long-term degradation.

- Counterion Effects : Compare stability with other salts (e.g., sulfate) to assess HCl’s role in degradation pathways .

Basic: How is the crystal structure of this compound determined, and what are its key features?

Answer:

Single-crystal X-ray diffraction reveals:

- Planar Pyridine Ring : The pyridine moiety adopts a near-planar geometry (torsion angles <5°).

- Methoxy Group Orientation : The methoxy group is coplanar with the pyridine ring, maximizing conjugation.

- Salt Formation : The protonated amine forms a hydrogen-bonded network with chloride ions (N–H···Cl distance ~3.1 Å). Crystallographic data (e.g., CCDC deposition numbers) should be cross-referenced for reproducibility .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

Answer:

- Protective Groups : Use Boc or Fmoc protection for the pyridine amine during methoxylation to prevent undesired side reactions.

- Low-Temperature Alkylation : Perform methyl halide reactions at 0–5°C to reduce over-alkylation.

- In-Situ HCl Generation : Introduce gaseous HCl during salt formation to avoid excess acid, which may degrade intermediates.

- Workflow Integration : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, stoichiometry) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Dose-Response Analysis : Perform IC/EC assays across a wide concentration range (nM–mM) to identify non-linear effects.

- Target Selectivity Profiling : Use kinase/GPCR panels to assess off-target interactions.

- Metabolite Screening : Identify active metabolites (e.g., demethylated products) via hepatic microsome assays.

- Data Normalization : Account for batch-to-batch variability in compound purity using orthogonal analytical methods .

Basic: What are the storage recommendations for this compound to ensure long-term stability?

Answer:

Store desiccated at –20°C in amber vials under inert gas (N/Ar) to prevent hygroscopic degradation and photooxidation. For short-term use, refrigeration (4°C) in airtight containers with silica gel is acceptable. Regularly monitor purity via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.